Pocapavir

Description

Structure

3D Structure

Properties

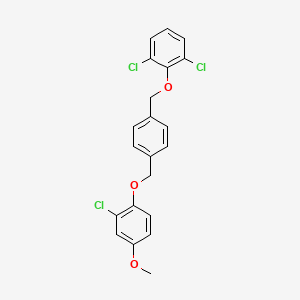

IUPAC Name |

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDBVNWRWNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163548 | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-21-5 | |

| Record name | Pocapavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POCAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pocapavir's Mechanism of Action Against Enteroviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (V-073) is a potent, orally bioavailable antiviral compound that demonstrates significant activity against a broad spectrum of enteroviruses, a genus of single-stranded RNA viruses responsible for a wide range of human diseases, including poliomyelitis, hand, foot, and mouth disease, and viral meningitis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antiviral effects, focusing on its interaction with the viral capsid and the subsequent inhibition of viral uncoating. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of its mode of action.

Core Mechanism of Action: Capsid Stabilization and Uncoating Inhibition

This compound belongs to a class of antiviral agents known as capsid inhibitors.[3] Its primary mechanism of action is to prevent the uncoating of the enterovirus and the subsequent release of the viral RNA genome into the host cell cytoplasm, a critical step for viral replication.[2]

Enteroviruses possess a non-enveloped, icosahedral capsid composed of 60 protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4).[4] Within the VP1 protein of many enteroviruses lies a hydrophobic pocket that is typically occupied by a lipid molecule known as a "pocket factor." This pocket factor plays a crucial role in the stability and conformational dynamics of the viral capsid.[5]

This compound is designed to bind with high affinity to this hydrophobic pocket within the VP1 protein.[6] By displacing the natural pocket factor, this compound locks the capsid into a rigid, stabilized conformation.[3] This stabilization prevents the necessary conformational changes that are triggered upon receptor binding and entry into the host cell's endosomes. These conformational changes are essential for the externalization of VP4 and the N-terminus of VP1, leading to the formation of a pore in the endosomal membrane through which the viral RNA is released.[7] By preventing these structural rearrangements, this compound effectively traps the viral genome within the capsid, thereby halting the infection at an early stage.

Signaling Pathway of Enterovirus Entry and Uncoating and its Inhibition by this compound

The following diagram illustrates the key steps in enterovirus entry and uncoating and highlights the point of intervention for this compound.

Quantitative Data on this compound Activity

The antiviral potency of this compound has been quantified against various enterovirus serotypes using cell-based assays. The following table summarizes key quantitative data.

| Parameter | Virus Serotype | Value | Reference |

| IC50 | Poliovirus (various strains) | 0.02 - 0.11 µg/mL | [6] |

| EC50 | Coxsackievirus B3 | 39-60 ng/mL | [8] |

| Ki | Poliovirus | 8.85 x 10-8 M | [6] |

Table 1: Quantitative Antiviral Activity of this compound

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral replication in vitro.

-

EC50 (Half-maximal Effective Concentration): The concentration of this compound that produces 50% of its maximal effect, typically measured as the reduction of viral cytopathic effect.

-

Ki (Inhibition Constant): A measure of the binding affinity of this compound to the viral capsid. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

Objective: To determine the EC50 of this compound against a specific enterovirus.

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Enterovirus stock of known titer

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader (luminometer, spectrophotometer, or microscope)

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 104 cells/well). Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in growth medium. The final concentrations should span a range that is expected to show a dose-dependent inhibition of viral replication. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).

-

Infection and Treatment: After 24 hours, remove the growth medium from the cell plates. Add the diluted this compound and the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., MOI of 0.01). Include cell control wells (cells only) and virus control wells (cells + virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show approximately 90-100% CPE.

-

Quantification of Cell Viability: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence, absorbance, or microscopic scoring) for each well. Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Thermal Stability Assay (Thermofluor)

This assay measures the thermal stability of the viral capsid in the presence and absence of a binding compound. A compound that stabilizes the capsid will increase its melting temperature (Tm).

Objective: To determine the effect of this compound on the thermal stability of the enterovirus capsid.

Materials:

-

Purified enterovirus particles

-

This compound stock solution (in DMSO)

-

SYPRO Orange dye (or a similar hydrophobic-binding fluorescent dye)

-

Real-time PCR instrument with a thermal ramping capability

-

Optically clear PCR plates or tubes

-

Assay buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In each well of a PCR plate, combine the purified virus, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control (DMSO). The final volume is typically 20-25 µL.

-

Thermal Ramping: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Fluorescence Measurement: The instrument should be set to measure the fluorescence of the SYPRO Orange dye at each temperature increment.

-

Data Analysis: As the temperature increases, the viral capsid will denature, exposing hydrophobic regions to which the SYPRO Orange dye can bind, resulting in an increase in fluorescence. Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition. An increase in the Tm in the presence of this compound indicates capsid stabilization.

Resistance to this compound

As with many antiviral drugs, enteroviruses can develop resistance to this compound. Resistance mutations typically arise in the VP1 protein, in or near the hydrophobic pocket where this compound binds.[9] These mutations can alter the shape or chemical environment of the pocket, thereby reducing the binding affinity of the drug. For poliovirus, a resistance mutation has been identified at I194F/M in the VP1 capsid protein.[9] Understanding the genetic basis of resistance is crucial for the development of next-generation capsid inhibitors and for monitoring the clinical efficacy of this compound.

Conclusion

This compound's mechanism of action is a well-defined example of targeted antiviral therapy. By specifically binding to a conserved hydrophobic pocket in the VP1 capsid protein, it effectively stabilizes the virion and prevents the uncoating process essential for viral replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and build upon our understanding of this promising anti-enteroviral agent. The continued study of this compound and its interactions with the enterovirus capsid will be instrumental in the ongoing effort to combat diseases caused by this significant group of human pathogens.

References

- 1. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 4. Conserved Residues Adjacent to ß-Barrel and Loop Intersection among Enterovirus VP1 Affect Viral Replication: Potential Target for Anti-Enteroviral Development [mdpi.com]

- 5. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

The Discovery and Development of Pocapavir: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pocapavir (also known as V-073 and formerly SCH 48973) is a potent, orally bioavailable investigational antiviral agent targeting enteroviruses, with a primary focus on poliovirus. As a member of the "capsid inhibitor" class, it functions through a highly specific mechanism, binding to a hydrophobic pocket within the viral capsid protein VP1. This action stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm, thereby halting replication. Initially developed by the Schering-Plough Research Institute for broad-spectrum enterovirus infections, its exceptional potency against all three poliovirus serotypes led to its repurposing as a critical tool for the Global Polio Eradication Initiative. This guide provides a comprehensive technical overview of this compound's history, mechanism of action, key experimental data, and detailed methodologies relevant to its development.

Discovery and Preclinical Development

The journey of this compound began at the Schering-Plough Research Institute with the synthesis of a series of capsid-binding molecules. The lead compound, SCH 48973, emerged from this research as a potent and selective antienterovirus agent.[1][2]

In Vitro Efficacy

Early in vitro studies established the compound's potent activity against a range of enteroviruses. The primary method for assessing antiviral activity was the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect host cells from virus-induced death.[1][3] Later studies, focusing on the V-073 designation, confirmed its exceptional potency against a comprehensive panel of polioviruses, including wild-type strains, Sabin vaccine strains, and vaccine-derived polioviruses (VDPVs).[4][5]

Table 1: In Vitro Activity of this compound (SCH 48973 / V-073) Against Picornaviruses

| Virus Group | Representative Strains | Assay Type | Potency (EC50 / IC50) | Reference(s) |

| Poliovirus (PV) | 45 strains (PV1, PV2, PV3), including wild-type, Sabin, and VDPVs | CPE Assay | EC50 Range: 0.003–0.126 µM | [4][5] |

| Mean EC50: 0.029 µM | [6] | |||

| MIC90: ≤0.076 µM | [4][5] | |||

| Poliovirus Type 2 | CPE Assay | IC50: 0.02 µg/mL | [1][3] | |

| Coxsackievirus | Coxsackievirus A9 | CPE Assay | IC50: 0.11 µg/mL | [1][3] |

| Coxsackievirus B3, B4 | CPE Assay | Mean EC50: 3.79 µM | [6] | |

| Echovirus | Echovirus 6, 9, 11 | CPE Assay | IC50 Range: 0.04–0.08 µg/mL | [1] |

| Various Strains | CPE Assay | Mean EC50: 0.86 µM | [6] | |

| Other Enteroviruses | 154 clinical isolates | CPE Assay | IC80: 0.9 µg/mL | [2][3] |

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are functionally equivalent in this context. MIC90 is the minimum concentration required to inhibit 90% of the tested isolates.

Preclinical In Vivo Studies

This compound's efficacy was confirmed in a murine model of poliovirus infection. Oral administration of the drug demonstrated a significant dose-dependent increase in the survival of infected mice and a reduction of viral titers in the brain, a critical indicator of neuroinvasion.[1][2]

Table 2: Efficacy of this compound in Murine Poliovirus Model

| Treatment Group | Dosage (Oral) | Outcome | Reference(s) |

| This compound | 3 to 20 mg/kg/day | Significantly increased survival of infected mice. | [1][2] |

| This compound | 20 mg/kg/day | 1 to 2 log reduction in viral titer in brain tissue. | [1] |

| Untreated Control | N/A | High mortality and viral load in the brain. | [1] |

Mechanism of Action: Capsid Inhibition

This compound acts by physically interfering with the viral replication cycle at a very early stage. It is a non-covalent, reversible inhibitor that targets a specific site on the virion.

-

Binding: The drug molecule inserts itself into a hydrophobic pocket located beneath the "canyon" region of the viral capsid, within the VP1 protein.[1] This pocket is normally occupied by a lipid molecule, or "pocket factor," whose expulsion is a key step in viral uncoating.

-

Stabilization: By occupying this pocket, this compound stabilizes the entire capsid structure, making it more rigid.

-

Inhibition of Uncoating: This increased stability prevents the conformational changes that are required for the virus to release its RNA genome into the host cell's cytoplasm after receptor binding and cell entry.

-

Replication Blocked: Without the release of viral RNA, the viral life cycle cannot proceed, and the infection is aborted.

Clinical Development

The most significant human study of this compound was a randomized, blinded, placebo-controlled trial designed to assess its safety, pharmacokinetics, and antiviral activity in healthy adults challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1).[7][8] This study provided crucial data on the drug's performance in humans.

Human Challenge Trial (EudraCT 2011-004804-38)

In this study, healthy adult volunteers were administered mOPV1 to establish a controlled poliovirus infection and were then treated with various dosing regimens of this compound or a placebo. The primary endpoint was the time to clearance of the virus from stool.[8][9]

Table 3: Key Outcomes of the this compound Human Challenge Study

| Parameter | This compound Group (n=93) | Placebo Group (n=48) | P-value | Reference(s) |

| Median Time to Virus Clearance | 10 days | 13 days | 0.0019 | [8][9] |

| Median Time to Clearance (excluding resistant cases) | 5.5 days | 13 days | < 0.0001 | [7][9] |

| Subjects with No Evidence of Drug Resistance | 56% (52/93) | N/A | N/A | [7][9] |

| Subjects with Emergent Resistant Virus | 44% (41/93) | 10% (5/48)* | N/A | [7][9] |

*Resistant virus in the placebo group was attributed to transmission within the clinical isolation facility.

Pharmacokinetics

Pharmacokinetic analyses from the human challenge study revealed that this compound is readily absorbed orally. A key finding was the significant impact of food on its absorption; administration with a high-fat meal approximately doubled the maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to administration with a standard meal.[10] Throughout all dosing regimens, plasma drug levels remained well above the mean in vitro EC50 required for antiviral activity.[10]

Resistance Profile

A significant challenge identified during development is the potential for the rapid emergence of drug resistance. In vitro studies and sequence analysis of viruses from the clinical trial identified specific amino acid substitutions in the viral capsid proteins that confer resistance.[6][11]

-

VP1: Mutations at isoleucine 194 to methionine or phenylalanine (I194M/F).

-

VP3: Mutation at alanine 24 to valine (A24V).

The high rate of resistance observed in the human challenge study (44% of treated subjects) underscores that while potent, this compound monotherapy may be insufficient for all cases.[9][12] This has led to the development of combination therapy strategies, pairing this compound with an antiviral that has a different mechanism of action, such as the protease inhibitor V-7404, to create a higher genetic barrier to resistance.[8]

Key Experimental Protocols

This section provides detailed methodologies for the key assays used in the evaluation of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is the primary method for determining the in vitro potency (EC50) of an antiviral compound.

Objective: To quantify the concentration of this compound required to protect 50% of cultured cells from virus-induced cell death.

Methodology:

-

Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., HeLa, Vero, or L20B for poliovirus) at a density that will result in a near-confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a serial dilution series of this compound in cell culture medium. Typically, 8 to 10 half-log or two-fold dilutions are made, starting from a high concentration (e.g., 100 µM).

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayer.

-

Add the diluted this compound to the wells in triplicate. Include "cells only" (no virus, no drug) and "virus only" (virus, no drug) controls.

-

Add a standardized amount of virus (e.g., at a Multiplicity of Infection of 0.01) to all wells except the "cells only" control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for the virus control wells to show >80% CPE (typically 3-5 days).

-

Quantification of Cell Viability:

-

Add a cell viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or Neutral Red to all wells.[13]

-

Incubate to allow for the conversion of the dye by metabolically active (living) cells.

-

Solubilize the resulting formazan crystals (for MTT) or extracted dye (for Neutral Red).

-

Read the absorbance on a spectrophotometric plate reader.

-

-

Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the "cells only" and "virus only" controls. The EC50 value is determined by plotting the percent protection against the log of the drug concentration and fitting the data to a four-parameter logistic curve.[14]

References

- 1. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 2. SCH 48973: a potent, broad-spectrum, antienterovirus compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCH 48973: a potent, broad-spectrum, antienterovirus compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity of V-073 against Polioviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antiviral activity of V-073 against polioviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Standardized Methods for Detection of Poliovirus Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

Pocapavir: An In-depth Technical Guide to its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (formerly known as V-073 and SCH 48973) is an investigational antiviral compound that has demonstrated significant activity against a range of enteroviruses.[1][2] As a member of the capsid-inhibitor class of antivirals, this compound presents a promising therapeutic option for infections caused by these ubiquitous and often pathogenic viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental methodologies used to characterize its activity.

Antiviral Spectrum and Efficacy

This compound exhibits potent and broad-spectrum activity against numerous members of the Enterovirus genus. Its primary therapeutic target is poliovirus, for which it has undergone clinical investigation as a potential tool for eradication efforts.[3] Beyond poliovirus, this compound has demonstrated in vitro efficacy against a variety of non-polio enteroviruses, including coxsackieviruses and echoviruses.

Quantitative Antiviral Activity

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication or cytopathic effect by 50%. The following tables summarize the available quantitative data for this compound's activity against various enteroviruses.

Table 1: Antiviral Activity of this compound against Poliovirus Strains

| Virus Serotype | Strain Type | EC50 Range (µM) | Mean EC50 (µM) |

| Poliovirus 1 | Wild-type | 0.047 ± 0.041 | 0.043 |

| Vaccine (Sabin) | 0.017 | 0.017 | |

| cVDPV | 0.024 ± 0.020 | 0.023 | |

| iVDPV | 0.025 ± 0.021 | 0.033 | |

| Poliovirus 2 | Wild-type | 0.012 ± 0.012 | 0.043 |

| Vaccine (Sabin) | 0.016 ± 0.012 | 0.026 | |

| cVDPV | 0.023 ± 0.010 | 0.023 | |

| iVDPV | 0.048 ± 0.052 | 0.033 | |

| Poliovirus 3 | Wild-type | 0.086 ± 0.033 | 0.054 |

| Vaccine (Sabin) | 0.020 ± 0.007 | 0.026 | |

| Overall | All Strains | 0.003 - 0.126 | 0.029 |

Data compiled from in vitro cytopathic effect (CPE)-based assays.[4][5] cVDPV: circulating Vaccine-Derived Poliovirus; iVDPV: immunodeficiency-associated Vaccine-Derived Poliovirus.

Table 2: Antiviral Activity of this compound against Non-Polio Enteroviruses

| Virus | Serotype/Group | IC50 (µg/mL) | IC50 (µM) |

| Coxsackievirus | A9 | 0.09 | ~0.21 |

| Echovirus | 4 | 0.03 | ~0.07 |

| 6 | 0.11 | ~0.26 | |

| 11 | 0.02 | ~0.05 | |

| Various Enteroviruses | 154 clinical isolates | Mean: 0.9 | Mean: ~2.12 |

| Panel of Enteroviruses | Not specified | - | Range: 0.09 - 0.5 |

Data compiled from various in vitro studies.[2][3] Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (423.7 g/mol ).

It is important to note that this compound has been found to be inactive against Enterovirus D68 (EV-D68).[4][6] The activity of this compound against human parechoviruses is less clear, with some sources suggesting potential activity while the mechanism of action might imply a lack of efficacy against this related group of viruses.[1][7]

Mechanism of Action: Capsid Inhibition

This compound exerts its antiviral effect by acting as a capsid inhibitor.[1][2] It specifically binds to a hydrophobic pocket located within the viral capsid protein VP1.[8] This binding stabilizes the viral capsid, preventing the conformational changes that are essential for the virus to uncoat and release its RNA genome into the host cell cytoplasm. By locking the capsid in a stable, non-infectious state, this compound effectively halts the viral replication cycle at an early stage.

Caption: Mechanism of action of this compound.

Experimental Protocols

The antiviral activity of this compound is primarily determined using cell-based assays that measure the inhibition of virus-induced cell death, known as the cytopathic effect (CPE), or by quantifying the reduction in infectious virus particles.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral activity.

Methodology:

-

Cell Culture: A monolayer of susceptible host cells (e.g., HeLa, Vero, or RD cells) is seeded in 96-well microtiter plates and incubated until confluent.

-

Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

-

Infection and Treatment: The cell monolayers are infected with a standardized amount of virus. Immediately after infection, the different concentrations of this compound are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

-

Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or, more quantitatively, by using a cell viability dye (e.g., Neutral Red or MTT). The dye is taken up only by living cells, and the amount of dye retained is proportional to the number of viable cells.

-

Data Analysis: The absorbance is read using a plate reader, and the EC50 or IC50 value is calculated by determining the concentration of this compound that protects 50% of the cells from the viral CPE.

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Plaque Reduction Assay

This assay provides a more direct measure of the reduction in infectious virus particles.

Methodology:

-

Cell Culture: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.

-

Virus-Drug Incubation: A known titer of the virus is incubated with serial dilutions of this compound for a specific period (e.g., 1-2 hours) to allow the drug to bind to the virus particles.

-

Infection: The cell monolayers are washed, and then the virus-drug mixtures are added to the respective wells to allow for viral adsorption.

-

Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques.

-

Incubation: The plates are incubated until plaques are visible (typically 3-7 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques as clear, unstained areas. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Caption: Workflow for a Plaque Reduction Assay.

Conclusion

This compound is a potent capsid-binding inhibitor with a well-defined antiviral spectrum against a broad range of enteroviruses, most notably poliovirus. Its mechanism of action, involving the stabilization of the viral capsid to prevent uncoating, is a validated strategy for inhibiting enterovirus replication. The in vitro assays described herein provide robust and reproducible methods for quantifying its antiviral efficacy. While this compound shows significant promise, further research is needed to fully delineate its activity against the complete spectrum of clinically relevant enteroviruses and to navigate the potential for the development of drug resistance. This technical guide provides a solid foundation for researchers and drug development professionals working to advance this compound and other next-generation capsid inhibitors for the treatment of enteroviral diseases.

References

- 1. Human Enterovirus 71 Uncoating Captured at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Motions behind Enterovirus 71 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Pocapavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (V-073) is an investigational antiviral drug that acts as a capsid inhibitor, specifically targeting picornaviruses such as poliovirus and other enteroviruses.[1] By binding to a hydrophobic pocket within the viral capsid, this compound prevents the uncoating of the virus and the subsequent release of its RNA into the host cell, thereby inhibiting viral replication.[1] This document provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical and clinical studies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in both preclinical animal models and human clinical trials. The primary human pharmacokinetic data comes from a randomized, blinded, placebo-controlled study in healthy adults challenged with an oral poliovirus vaccine.[2]

Data Presentation: Human Pharmacokinetics of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult subjects following oral administration of 1600 mg daily, either as a single dose or split into two doses, with or without a high-fat meal.

| Dosing Regimen | Day | Cmax (ng/mL) [Mean ± SD] | AUC (ng*h/mL) [Mean ± SD] |

| QD3HF (Once daily, high-fat meal, starting day 3) | 1 | 1030 ± 430 | 14800 ± 5800 |

| 14 | 1210 ± 620 | 17200 ± 9000 | |

| BID3HF (Twice daily, high-fat meal, starting day 3) | 1 (AM) | 610 ± 320 | 4700 ± 2200 |

| 1 (PM) | 600 ± 280 | 4800 ± 2300 | |

| 1 (Combined) | - | 9500 ± 4400 | |

| 14 (AM) | 710 ± 330 | 6000 ± 2800 | |

| QD1HF (Once daily, high-fat meal, starting day 1) | 1 | 1140 ± 490 | 16500 ± 7200 |

| 14 | 1180 ± 540 | 17000 ± 7800 | |

| QD3STD (Once daily, standard meal, starting day 3) | 1 | 550 ± 250 | 7900 ± 3600 |

| 14 | 620 ± 280 | 8900 ± 4100 |

Data extracted from Collett et al., The Journal of Infectious Diseases, 2017.[2]

Key Observations from Human Pharmacokinetic Data:

-

Effect of Food: Administration of this compound with a high-fat meal resulted in approximately a 2-fold increase in both Cmax and AUC compared to administration with a standard meal, indicating enhanced oral bioavailability in the presence of fat.[1]

-

Dosing Regimen: There were no significant differences in drug exposure (Cmax and AUC) between day 1 and day 14 within each dosing cohort, suggesting no significant drug accumulation with multiple dosing.[2]

-

Therapeutic Concentrations: Plasma concentrations of this compound across all dosing regimens were maintained well above the in vitro effective concentration (EC50) of 10 ng/mL (0.024 µM) required to inhibit poliovirus.[2]

Experimental Protocols

Human Pharmacokinetic Study (EudraCT 2011-004804-38)

Study Design: A randomized, blinded, placebo-controlled study was conducted in healthy adult volunteers in Sweden.[2] Participants were challenged with a monovalent oral poliovirus type 1 vaccine (mOPV1) and subsequently treated with this compound or a placebo.[2]

Dosing and Administration:

-

Dosage: 1600 mg of this compound per day.[2]

-

Formulation: Oral capsules.

-

Regimens:

-

Dosing Start Time: Either 24 or 72 hours after receiving the mOPV1 challenge.[2]

Pharmacokinetic Sampling and Analysis:

-

Blood samples were collected at pre-defined time points on dosing days 1 and 14 to determine the plasma concentrations of this compound.[2]

-

Pharmacokinetic parameters were calculated using noncompartmental methods with WinNonlin software (version 5.2 or higher).[2]

Preclinical Bioanalytical Method for this compound in Mouse Plasma

A sensitive and reliable bioanalytical method was developed to quantify this compound in mouse plasma to support preclinical pharmacokinetic studies.[3]

Analytical Technique:

-

Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry (LC-APCI-MS/MS).[3] This method was chosen due to the low ionization efficiency of this compound.[3]

Sample Preparation:

-

A simple protein precipitation protocol was used for sample extraction.[3]

Method Validation:

-

The method was fully validated according to Good Laboratory Practice (GLP) principles.[3]

Mandatory Visualizations

Logical Relationship of Pharmacokinetic Processes

References

In Vitro Efficacy of Pocapavir Against Coxsackievirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (V-073, formerly SCH 48973) is an investigational antiviral compound that has demonstrated potent in vitro activity against a range of enteroviruses, including coxsackieviruses. As a member of the capsid-binding inhibitor class of antivirals, this compound offers a targeted mechanism of action against a critical stage of the viral lifecycle. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against coxsackievirus, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to determine its antiviral activity.

Mechanism of Action: Capsid Inhibition

This compound exerts its antiviral effect by specifically targeting the viral capsid, a protein shell that encloses the viral RNA genome. It functions by binding to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to unbind from host cell receptors and release its RNA into the cytoplasm. By inhibiting this uncoating step, this compound effectively halts the viral replication cycle at a very early stage.

Quantitative In Vitro Efficacy Data

The in vitro antiviral activity of this compound against various coxsackievirus serotypes has been evaluated in cell culture-based assays. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.

| This compound In Vitro Efficacy Against Coxsackievirus Serotypes | |||

| Virus Serotype | Cell Line | IC50 (µM) | Reference |

| Coxsackievirus A9 | HEp-2 | 0.09-0.5 | [1] |

| Coxsackievirus B3 | HeLa | Not explicitly quantified, but this compound has been used investigationally against it. | |

| Coxsackievirus B4 | HEp-2 | 0.09-0.5 | [1] |

| This compound In Vitro Efficacy Against a Panel of Clinical Enterovirus Isolates | |||

| Virus | Cell Line | Mean IC50 (µg/mL) | Reference |

| 154 Clinical Enterovirus Isolates | HeLa | 0.9 | [2] |

| This compound Cytotoxicity Data | |||

| Cell Line | Assay | CC50 (µM) | Reference |

| HeLa | Not Specified | >50 µg/mL (No detectable cytotoxicity) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy against coxsackievirus.

Cell Lines and Virus Propagation

-

Cell Lines:

-

HeLa cells: A human cervical adenocarcinoma cell line.

-

HEp-2 cells: A human epidermoid carcinoma cell line.

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strains: Laboratory-adapted strains or clinical isolates of various coxsackievirus serotypes are used.

-

Virus Propagation: Virus stocks are prepared by infecting confluent monolayers of the appropriate cell line. After incubation until the desired level of cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested, clarified by centrifugation, and stored at -80°C.

-

Virus Titration (TCID50 Assay): The 50% tissue culture infective dose (TCID50) of the virus stock is determined by serial dilution on the host cell line to establish the appropriate virus concentration for antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

-

Plate Preparation: 96-well microtiter plates are seeded with host cells (e.g., HeLa or HEp-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations to be tested.

-

Infection and Treatment:

-

The cell culture medium is removed from the confluent cell monolayers.

-

A predetermined amount of coxsackievirus (typically at a multiplicity of infection, MOI, that will cause complete CPE in 48-72 hours) is added to each well, except for the cell control wells.

-

The plates are incubated for 1-2 hours to allow for virus adsorption.

-

The virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

-

The serially diluted this compound is added to the appropriate wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

-

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of CPE: The extent of CPE is quantified using one of the following methods:

-

Crystal Violet Staining:

-

The medium is discarded, and the cells are fixed with a solution such as 10% formalin for at least 30 minutes.

-

The fixative is removed, and the plates are gently washed with water.

-

The cells are stained with a 0.5% crystal violet solution for 15-30 minutes.

-

The stain is removed, and the plates are washed with water and allowed to air dry.

-

The incorporated dye is solubilized with a solvent (e.g., methanol or a solution of 1% SDS in 50% ethanol).

-

The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

-

MTT Assay:

-

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

-

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the virus-induced CPE by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC50 Determination)

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

-

Procedure: The procedure is identical to the CPE inhibition assay, but no virus is added to the wells.

-

Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control, as measured by crystal violet staining or the MTT assay.

Visualizations

Coxsackievirus Replication Cycle

Caption: Overview of the coxsackievirus replication cycle within a host cell.

Mechanism of Action of this compound

Caption: this compound inhibits coxsackievirus replication by blocking capsid uncoating.

Experimental Workflow for CPE Inhibition Assay

References

Methodological & Application

Application Notes and Protocols for Testing Pocapavir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (V-073 or SCH 48973) is a potent, orally active antiviral compound that targets a broad range of enteroviruses, including polioviruses, coxsackieviruses, and echoviruses.[1][2][3][4] It functions as a capsid inhibitor, binding to a hydrophobic pocket in the VP1 capsid protein.[4] This binding stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm.[1][4] This mechanism effectively halts the viral replication cycle at an early stage.[4][5] These application notes provide detailed protocols for utilizing cell culture models to determine the in vitro efficacy and cytotoxicity of this compound.

Quantitative Efficacy and Cytotoxicity of this compound

The following table summarizes the in vitro activity of this compound against various enteroviruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit the viral cytopathic effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Virus (Serotype/Strain) | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Poliovirus (45 strains, 3 serotypes) | LLC-MK2 | CPE Inhibition | 0.003 - 0.126 | >100 (H1-HeLa) | >794 - >33,333 | [2][4] |

| Poliovirus (Serotype 1) | HeLa | - | 0.02 µg/mL | - | - | [2] |

| Poliovirus (Serotype 2) | HeLa | - | 0.08 µg/mL | - | - | [2] |

| Poliovirus (Serotype 3) | HeLa | Antiviral Activity | 0.08 | >100 (H1-HeLa) | >1250 | [1] |

| Echoviruses (various) | - | CPE-based | 0.009 - 7.08 | - | - | [2] |

| Enteroviruses (various) | - | CPE-based | 0.236 - 14 | - | - | [2] |

| Coxsackieviruses (various) | - | CPE-based | 0.007 - 14 | - | - | [2] |

| Coxsackievirus B3 | HeLa | Antiviral Susceptibility | 39-60 ng/mL | - | - | [6] |

| Coxsackievirus A9 | HEp-2 | CPE Inhibition | 0.09 - 0.5 | Not cytotoxic | - | [7] |

| Coxsackievirus B4 | HEp-2 | CPE Inhibition | 0.09 - 0.5 | Not cytotoxic | - | [7] |

Note: Conversion from µg/mL to µM can be done using the molecular weight of this compound (~423.71 g/mol ). EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions.

Experimental Protocols

Cell Lines and Virus Propagation

Recommended Cell Lines:

-

HeLa: A human cervical cancer cell line widely used for enterovirus propagation and antiviral testing.[8]

-

Vero: A kidney epithelial cell line from an African green monkey, also commonly used for enterovirus studies.

-

LLC-MK2: A rhesus monkey kidney epithelial cell line.[4]

-

HEp-2: A human epidermoid carcinoma cell line.[7]

-

MRC-5: A human fetal lung fibroblast cell line.

-

A549: A human lung carcinoma cell line.

-

RD: A human rhabdomyosarcoma cell line.

General Cell Culture Maintenance: Cells should be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged regularly to maintain optimal growth.

Virus Stock Preparation and Titration: Propagate enterovirus stocks in a susceptible cell line. Once significant cytopathic effect (CPE) is observed, harvest the virus by freeze-thawing the cell culture. Centrifuge to remove cell debris and store the supernatant containing the virus at -80°C. The titer of the virus stock must be determined using a standard method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

Protocol: Viral Titer Determination (TCID50 Assay)

This protocol determines the virus concentration at which 50% of the inoculated cell cultures show a cytopathic effect.

Materials:

-

96-well cell culture plates

-

Susceptible host cells

-

Virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Serial dilution tubes

-

Inverted microscope

Procedure:

-

Seed a 96-well plate with host cells (e.g., 1 x 10^4 cells/well) and incubate overnight to form a confluent monolayer.

-

On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free medium (e.g., from 10^-1 to 10^-8).

-

Remove the growth medium from the 96-well plate and infect the cells with 100 µL of each virus dilution, using 8 replicates per dilution. Include a set of wells with medium only as a cell control.

-

Incubate the plate for 1-2 hours at 37°C to allow for virus adsorption.

-

After incubation, add 100 µL of maintenance medium (containing 2% FBS) to each well.

-

Incubate the plate at 37°C and observe daily for the appearance of CPE for 3-7 days.

-

Record the number of positive wells (showing CPE) for each dilution.

-

Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of this compound.

Materials:

-

96-well cell culture plates

-

Host cells

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed a 96-well plate with host cells (e.g., 1 x 10^4 cells/well) and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the growth medium and add 100 µL of the this compound dilutions to triplicate wells. Include wells with medium only (no drug) as a cell viability control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by regression analysis of the dose-response curve.

Protocol: Antiviral Activity Assay (CPE Inhibition Assay)

This assay determines the concentration of this compound that inhibits the virus-induced cytopathic effect by 50% (EC50).

Materials:

-

96-well cell culture plates

-

Host cells

-

Virus stock (at a concentration of 100 TCID50/100 µL)

-

This compound stock solution

-

Cell culture medium

-

Staining solution (e.g., 0.5% crystal violet in 20% methanol)

Procedure:

-

Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells.

-

Add 50 µL of the this compound dilutions to triplicate wells.

-

Immediately add 50 µL of virus suspension (containing 100 TCID50) to each well.

-

Include a set of wells with cells and virus but no drug (virus control) and a set of wells with cells and medium only (cell control).

-

Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 2-4 days).

-

Remove the medium and fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the plate with water and allow it to dry.

-

Elute the stain by adding 100 µL of methanol to each well and measure the absorbance at 570 nm.

-

Calculate the percentage of CPE inhibition for each concentration. The EC50 value is determined by regression analysis of the dose-response curve.

Visualizations

Mechanism of Action of this compound

Caption: this compound inhibits the enterovirus replication cycle by preventing virion uncoating.

Experimental Workflow for Efficacy Testing

Caption: Workflow for determining this compound's in vitro efficacy and cytotoxicity.

Calculation of Selectivity Index (SI)

Caption: The Selectivity Index is the ratio of a compound's cytotoxicity to its antiviral activity.

References

- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. brainvta.tech [brainvta.tech]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 5. qualitybiological.com [qualitybiological.com]

- 6. pblassaysci.com [pblassaysci.com]

- 7. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]

- 8. Buy HeLa Cells | Ubigene [ubigene.us]

Determining the 50% Inhibitory Concentration (IC50) of Pocapavir in HEp-2 Cells using a Cytopathic Effect (CPE) Reduction Assay

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Pocapavir, a known picornavirus capsid inhibitor, in Human Epidermoid carcinoma (HEp-2) cells. The described methodology utilizes a cytopathic effect (CPE) reduction assay, a robust and widely used method for evaluating the in vitro efficacy of antiviral compounds. This application note includes comprehensive experimental procedures, data analysis guidelines, and visual representations of the workflow and the targeted viral pathway.

Introduction

This compound (V-073) is an investigational antiviral drug that functions as a capsid inhibitor, specifically targeting picornaviruses such as poliovirus and other enteroviruses.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid, thereby stabilizing the capsid structure and preventing the conformational changes required for viral uncoating and the release of viral RNA into the host cell cytoplasm.[2][3] This inhibition of uncoating effectively halts the viral replication cycle at an early stage.

The determination of the 50% inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any antiviral compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, virus-induced cell death (cytopathic effect), by 50%. This application note details a cytopathic effect (CPE) reduction assay using HEp-2 cells, a commonly used cell line for the propagation of various viruses, to determine the IC50 of this compound.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| HEp-2 Cells | ATCC | CCL-23 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| This compound | MedChemExpress | HY-14965 |

| Enterovirus (e.g., Coxsackievirus B3) | ATCC | VR-30 |

| 96-well flat-bottom cell culture plates | Corning | 3596 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA for dissociation.

This compound Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect HEp-2 cells from virus-induced cell death.

-

Cell Seeding:

-

Trypsinize and resuspend HEp-2 cells in complete growth medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

-

-

Compound Dilution and Addition:

-

On the day of the assay, prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS). A typical starting concentration for the serial dilution could be 10 µM, with 2-fold or 3-fold dilutions.

-

Remove the growth medium from the 96-well plate and add 100 µL of the diluted this compound to the appropriate wells.

-

Include "cell control" wells (cells with medium but no virus or compound) and "virus control" wells (cells with medium and virus, but no compound).

-

-

Virus Infection:

-

Dilute the enterovirus stock in assay medium to a concentration that will cause a significant cytopathic effect within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).

-

Add 100 µL of the diluted virus to all wells except the "cell control" wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2, or until 80-90% CPE is observed in the "virus control" wells.

-

-

MTT Assay for Cell Viability:

-

Carefully remove 100 µL of the medium from each well.

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, carefully remove the MTT solution.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The percentage of inhibition is calculated using the following formula:

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the viral cytopathic effect.

-

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against Enterovirus in HEp-2 Cells

| Experiment | This compound IC50 (µM) |

| 1 | 0.045 |

| 2 | 0.052 |

| 3 | 0.048 |

| Mean ± SD | 0.048 ± 0.0035 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the IC50 of this compound.

This compound Mechanism of Action: Inhibition of Picornavirus Uncoating

Caption: this compound inhibits picornavirus replication by preventing capsid uncoating.

References

- 1. Antiviral Activity of this compound in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Pocapavir Formulation in Murine Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocapavir (formerly known as SCH 48973 and V-073) is a potent, orally bioavailable antiviral compound that targets the capsid of enteroviruses, including poliovirus. It functions by binding to a hydrophobic pocket in the VP1 capsid protein, which stabilizes the capsid and prevents the conformational changes necessary for viral uncoating and release of the viral RNA into the host cell. This mechanism of action effectively halts the viral replication cycle at an early stage. Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in treating enterovirus infections, highlighting its potential as a therapeutic agent.

These application notes provide detailed information on the formulation of this compound for in vivo mouse studies, including pharmacokinetic data and protocols for efficacy assessment.

Data Presentation

Pharmacokinetic Profile of this compound in C57BL/6 Mice

A study was conducted to determine the pharmacokinetic profile of this compound in male C57BL/6 mice. Following a single oral dose of 300 mg/kg, plasma concentrations of this compound were measured at various time points. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 713 ± 408 | ng/mL |

| Tmax | 3 | hr |

| AUCinf | 3963 ± 1660 | hr∙ng/mL |

| t1/2 | 3.5 ± 1.9 | hr |

Data sourced from a study on the development of a bioanalytical method for this compound in C57BL/6 mouse plasma.

In Vivo Efficacy of this compound in a Murine Poliovirus Model

This compound, administered orally, has shown a dose-dependent therapeutic effect in mice infected with poliovirus type 2.[1] Efficacy has been observed at dosages ranging from 3 to 20 mg/kg/day.[1] In these studies, treatment with this compound led to a significant increase in the survival rate of infected mice and a reduction in viral titers in the brain.[1] Specifically, oral administration of this compound at 5 mg/kg resulted in a 1-2 log reduction in viral loads in the brain compared to a placebo.

| Dosage (mg/kg/day) | Outcome |

| 3 | Increased survival rate |

| 5 | 1-2 log reduction in brain viral load |

| 10 | Dose-dependent therapeutic effect |

| 20 | Increased survival rate |

Experimental Protocols

Formulation of this compound for Oral Gavage

Note: The specific vehicle used in the pivotal efficacy studies for this compound (SCH 48973) in mice has not been detailed in publicly available literature. Therefore, a general protocol for formulating a poorly water-soluble compound like this compound for oral gavage in mice is provided below. Researchers should perform their own solubility and stability testing to determine the optimal vehicle for their specific study needs.

Materials:

-

This compound powder

-

Vehicle (select one or a combination):

-

0.5% (w/v) Methylcellulose in sterile water

-

Corn oil

-

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

10% (v/v) Dimethyl sulfoxide (DMSO) in corn oil or sterile water (use with caution and appropriate safety measures)

-

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Analytical balance

-

Volumetric flasks and graduated cylinders

Protocol:

-

Calculate the required amount of this compound and vehicle: Based on the desired dosing concentration (e.g., in mg/mL) and the total volume needed for the study, calculate the mass of this compound and the volume of the vehicle.

-

Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Prepare the vehicle: If using a suspension agent like methylcellulose or CMC, prepare the solution according to the manufacturer's instructions. This typically involves slowly adding the powder to the water while stirring vigorously.

-

Triturate the this compound (for suspensions): If preparing a suspension, it is recommended to first triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This can be done using a mortar and pestle.

-

Prepare the formulation:

-

For a solution (if soluble in the chosen vehicle): Add the weighed this compound to the vehicle in a volumetric flask. Stir using a magnetic stir bar until the compound is completely dissolved.

-

For a suspension: Gradually add the remaining vehicle to the this compound paste while continuously stirring or homogenizing to ensure a uniform suspension.

-

-

Ensure homogeneity: Continue stirring the final formulation for at least 30 minutes to ensure a homogenous solution or suspension. Visually inspect for any undissolved particles or clumps.

-

Storage: Store the formulation in a tightly sealed, light-protected container at the appropriate temperature (typically 2-8°C). The stability of the formulation should be determined prior to the study.

-

Pre-dosing preparation: Before each administration, ensure the formulation is at room temperature and, if it is a suspension, mix it thoroughly to ensure uniform distribution of the compound.

Protocol for Oral Gavage Administration in Mice

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 mL or appropriate for the dosing volume)

-

Animal scale

Protocol:

-

Animal Handling and Restraint: Acclimatize the mice to handling prior to the study. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and body.

-

Dose Calculation: Weigh each mouse before dosing to accurately calculate the volume of the formulation to be administered based on its body weight and the target dose in mg/kg.

-

Gavage Needle Measurement: Measure the gavage needle against the mouse to determine the correct insertion depth. The tip of the needle should reach from the mouth to the last rib.

-

Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

-

Allow the mouse to swallow the tip of the needle.

-

Once the needle is in the esophagus, gently and steadily advance it to the predetermined depth. Do not force the needle.

-

Slowly administer the calculated volume of the this compound formulation.

-

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.

Protocol for Efficacy Assessment in a Poliovirus Mouse Model

Materials:

-

Poliovirus strain pathogenic to mice

-

Transgenic mice expressing the human poliovirus receptor (PVR-Tg mice) or other susceptible mouse models.

-

Prepared this compound formulation and placebo control (vehicle only)

-

Standard animal husbandry equipment and facilities (BSL-2 or BSL-3 as appropriate for the virus strain)

-

Tissue homogenization equipment

-

Reagents for viral load quantification (e.g., TCID50 assay or qRT-PCR)

Protocol:

-

Animal Infection: Infect the mice with a standardized dose of poliovirus via the appropriate route (e.g., intracerebral, intraperitoneal, or oral), as established for the specific model.

-

Treatment Initiation: Begin treatment with this compound at the desired dose and schedule (e.g., once or twice daily) at a predetermined time point post-infection (e.g., 24 hours). A control group should receive the vehicle only.

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., paralysis, weight loss) and survival.

-

Sample Collection: At specified time points during and at the end of the study, euthanize subsets of mice and collect relevant tissues (e.g., brain, spinal cord, muscle) for virological analysis.

-

Viral Load Quantification:

-

Homogenize the collected tissues.

-

Determine the viral titer in the tissue homogenates using a standard method such as the 50% tissue culture infectious dose (TCID50) assay or quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: Compare the survival rates, clinical scores, and viral loads between the this compound-treated groups and the placebo control group to determine the efficacy of the treatment.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo mouse studies.

References

Application Notes and Protocols for Pocapavir in a Neonatal Enteroviral Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal enteroviral sepsis is a severe and often fatal condition with no approved antiviral treatment.[1][2] Pocapavir (V-073) is an investigational antiviral drug that shows promise in treating infections caused by enteroviruses.[2] It functions as a capsid inhibitor, preventing the virus from uncoating and releasing its genetic material into host cells.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in a neonatal enteroviral sepsis model, drawing from established methodologies and available data.

Mechanism of Action

This compound is a member of a class of antiviral compounds known as capsid binders. It specifically targets a hydrophobic pocket within the viral capsid protein VP1.[5][6] By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the cytoplasm of the host cell.[3][6] This action effectively halts the viral replication cycle at an early stage.

Caption: this compound's mechanism of action, inhibiting viral uncoating.

Data Presentation

The following tables summarize the available quantitative data on this compound's efficacy from both clinical case reports in neonates and a preclinical murine model with a related compound.

Table 1: Clinical Efficacy of this compound in Neonatal Enteroviral Sepsis (Case Reports)

| Parameter | Patient Details | This compound Dosage | Duration of Treatment | Outcome | Reference |

| Viral Load | Twin A, 2 months old, Coxsackievirus B3 | 5 mg/kg/day | 14 days | Undetectable enterovirus in serum after 5 days | [2] |

| Clinical Improvement | Twin A | 5 mg/kg/day | 14 days | Recovery without sequelae | [2] |

| Survival | Twin A | 5 mg/kg/day | 14 days | Survived | [2] |

| Viral Load | Twin B, 2 months old, Coxsackievirus B3 | 5 mg/kg/day | 4 days | Progressive liver failure | [2] |

| Survival | Twin B | 5 mg/kg/day | 4 days | Died | [2] |

| Viral Load | Neonate, Coxsackievirus B4 | 120 mg every 24 hours | 14 days | Little change in serum PCR Ct values | [7] |

| Clinical Improvement | Neonate, Coxsackievirus B4 | 120 mg every 24 hours | 14 days | Resolution of coagulopathy and liver dysfunction | [7] |

Table 2: Preclinical Efficacy of a this compound Predecessor (SCH 48973) in a Murine Poliovirus Model

| Animal Model | Drug Dosage (Oral) | Efficacy Endpoint | Result | Reference |

| Murine Poliovirus Model | 3 to 20 mg/kg/day | Survival | Increased survival of infected mice | [8] |

| Murine Poliovirus Model | 3 to 20 mg/kg/day | Viral Titers | Reduced viral titers in the brains of infected mice | [8] |

Experimental Protocols

The following are proposed protocols for evaluating this compound in a neonatal mouse model of enteroviral sepsis, based on established methodologies.

1. In Vitro Susceptibility Testing

-

Objective: To determine the in vitro efficacy of this compound against the specific enterovirus strain to be used in the animal model.

-

Materials:

-

HeLa or Vero cells

-

Enterovirus stock (e.g., Coxsackievirus B3)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well plates

-

MTT or similar viability assay reagent

-

-

Protocol:

-

Seed HeLa or Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the cell monolayers with the enterovirus at a multiplicity of infection (MOI) of 0.01.

-

Immediately after infection, add the different concentrations of this compound to the wells.

-

Incubate the plates for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

-

Assess cell viability using an MTT assay to determine the 50% effective concentration (EC50) of this compound.

-

2. Neonatal Mouse Model of Enteroviral Sepsis

-

Objective: To evaluate the in vivo efficacy of this compound in reducing mortality and viral load in a neonatal mouse model.

-

Animal Model:

-

Virus:

-

Strain: Coxsackievirus B3 (CVB3) is a relevant strain that causes systemic disease in neonatal mice, mimicking human neonatal sepsis.[10][11]

-

Inoculation Route: Intraperitoneal (IP) or oral administration.[11]

-

Dose: A lethal dose (e.g., 10^4 to 10^5 plaque-forming units [PFU]) should be determined in preliminary studies.

-

-

This compound Administration:

-

Formulation: this compound can be suspended in a vehicle suitable for oral administration to neonatal mice (e.g., 0.5% methylcellulose).

-

Dosage: Based on preclinical data for a similar compound, a starting dose range of 5-20 mg/kg/day is recommended, administered orally.[8]

-

Dosing Schedule: Once or twice daily, starting shortly before or after viral challenge.

-

-

Experimental Groups:

-

Mock-infected + Vehicle

-

Virus-infected + Vehicle

-

Virus-infected + this compound (low dose)

-

Virus-infected + this compound (high dose)

-

-

Protocol:

-

Inoculate neonatal mice with CVB3 via the chosen route.

-

Administer this compound or vehicle according to the dosing schedule for a specified duration (e.g., 7-10 days).

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, paralysis) and survival for at least 14 days post-infection.

-

At selected time points, euthanize a subset of mice from each group to collect tissues (e.g., heart, liver, brain, blood).

-

Determine viral titers in the collected tissues using plaque assays or RT-qPCR.

-

Perform histopathological analysis of tissues to assess tissue damage.

-

Mandatory Visualizations

Caption: A typical preclinical workflow for evaluating antiviral compounds.

Disclaimer: this compound is an investigational drug and should be handled in accordance with all applicable regulations and institutional guidelines. The protocols provided here are for research purposes only and should be adapted and optimized by qualified personnel.

References

- 1. First use of investigational antiviral drug this compound (v-073) for treating neonatal enteroviral sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]